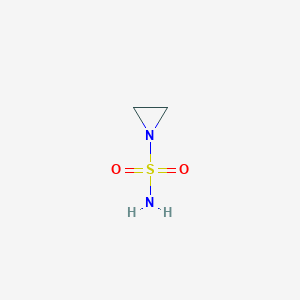
3,5-Dichloro-2-iodoaniline
Übersicht
Beschreibung
3,5-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions are carried out in N, N’-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one iodine atom, and one amino group attached to it . The average mass of the molecule is 287.913 Da, and the monoisotopic mass is 286.876526 Da .Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³. It has a boiling point of 352.9±42.0 °C at 760 mmHg. The enthalpy of vaporization is 59.8±3.0 kJ/mol, and the flash point is 167.2±27.9 °C . It has a molar refractivity of 53.2±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Nephrotoxicity Studies
3,5-Dichloro-2-iodoaniline, as a member of the haloanilines, has been studied for its potential nephrotoxic effects. In research focusing on haloanilines, these compounds were shown to induce nephrotoxicity in vitro. Specifically, 3,5-dihaloanilines, including this compound, have demonstrated a higher nephrotoxic potential compared to their 4-haloaniline counterparts, with various halo substitutions enhancing this toxic effect to different degrees (Hong et al., 2000).
Chemical Synthesis and Catalysis
This compound is used as a substrate in palladium-catalyzed carbonylation reactions. Depending on specific substituents, this compound aids in the formation of different types of chemical structures, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives (Ács et al., 2006).
Organic Chemistry and Molecular Modification
In organic chemistry, the selective functionalization of dichloropyridines, including this compound, is a crucial process. Strategies to selectively functionalize these compounds at various sites have been developed, playing a significant role in the synthesis of a wide range of organic molecules (Marzi et al., 2001).
Antifungal Research
The antifungal activity of substituted nitrobenzenes and anilines, including this compound, has been explored. These compounds have been tested against various fungal species, showing potential as fungitoxic agents. The activity of these compounds is compared with established antifungal agents, highlighting their potential application in controlling fungal growth (Gershon et al., 1971).
Safety and Hazards
3,5-Dichloro-2-iodoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure, specifically the kidneys . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as dichlorobenzamide derivatives, have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have shown various biological activities, including antitumoral and anticonvulsive activities .
Mode of Action
It’s known that the compound can be used in the synthesis of various benzamide derivatives . The interaction of 3,5-Dichloro-2-iodoaniline with its targets would likely involve the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
These could potentially include pathways related to cell proliferation and neurotransmission, given the reported antitumoral and anticonvulsive activities of similar compounds .
Result of Action
Based on the reported activities of similar compounds, it’s plausible that the compound may exert antitumoral and anticonvulsive effects by interacting with specific cellular targets and influencing related biochemical pathways .
Eigenschaften
IUPAC Name |
3,5-dichloro-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWDGFDAZRIZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)
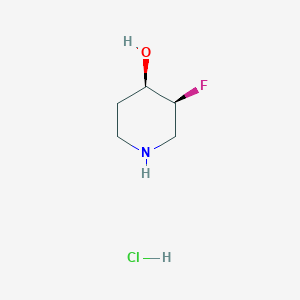
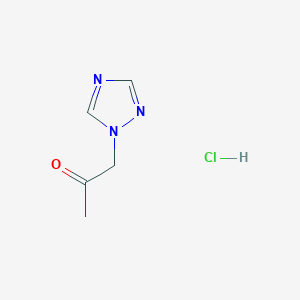


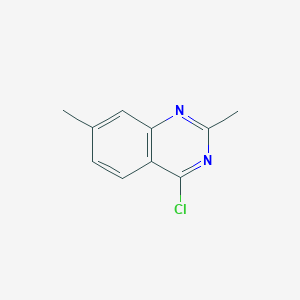
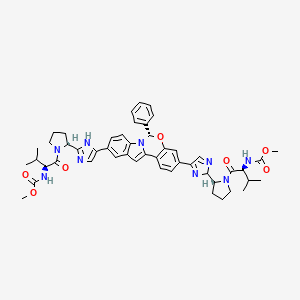
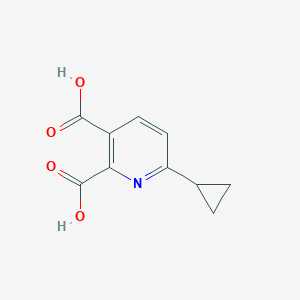
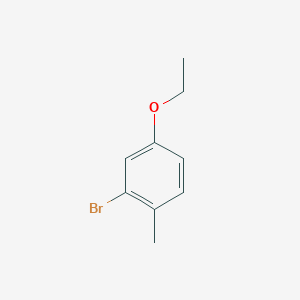
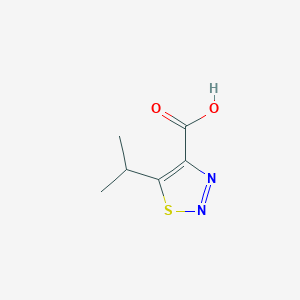
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)

